Research has shown that N-[3-(benzoylamino)phenyl]isonicotinamide exhibits promising anticancer activity against specific cancer cell lines, including colorectal, lung, and breast cancer. [] The mechanism behind this activity is believed to involve the formation of self-assembled molecular rectangles, which interact with cellular components and inhibit cancer cell growth.
N-[[(substituted amino)phenyl]sulfonyl]glycines, structural analogs of N-[3-(benzoylamino)phenyl]isonicotinamide, have demonstrated potent inhibitory activity against rat lens aldose reductase. [] This enzyme plays a crucial role in diabetic complications, and its inhibition presents a potential therapeutic target.
Research on structurally similar compounds, such as 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, revealed potent anti-acetylcholinesterase activity. [] Inhibitors of acetylcholinesterase have shown potential in treating neurological disorders like Alzheimer's disease.
Studies identified 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide, a compound structurally related to N-[3-(benzoylamino)phenyl]isonicotinamide, as a selective inhibitor of TASK-1 channels. [] This inhibition led to reduced cancer cell proliferation and viability, highlighting a potential therapeutic target for cancer treatment.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2